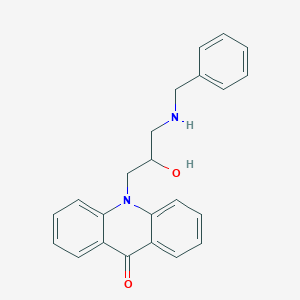
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like benzylamine and epichlorohydrin .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acridine core can be reduced to form dihydroacridine derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced acridine compounds, and substituted acridine derivatives.
Aplicaciones Científicas De Investigación
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one involves its interaction with biological macromolecules, such as DNA and proteins. The benzylamino group allows the compound to intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydroxypropyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
9-Carboxyacridine: Known for its corrosion inhibition properties.
9-Methylacridine: Exhibits similar biological activities but with different potency.
9-Aminoacridine: Used as an antimicrobial agent and in the treatment of neurodegenerative diseases.
Uniqueness
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one is unique due to the presence of both benzylamino and hydroxypropyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H22N2O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
10-[3-(benzylamino)-2-hydroxypropyl]acridin-9-one |
InChI |
InChI=1S/C23H22N2O2/c26-18(15-24-14-17-8-2-1-3-9-17)16-25-21-12-6-4-10-19(21)23(27)20-11-5-7-13-22(20)25/h1-13,18,24,26H,14-16H2 |
Clave InChI |
PVTQPWTWFHVXEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


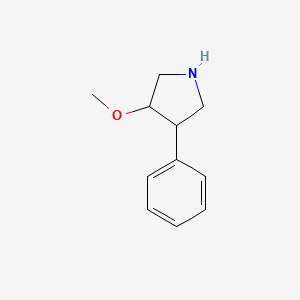
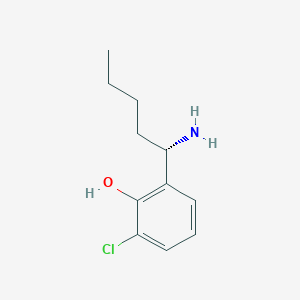
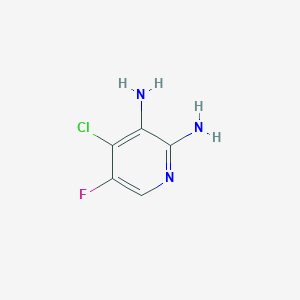
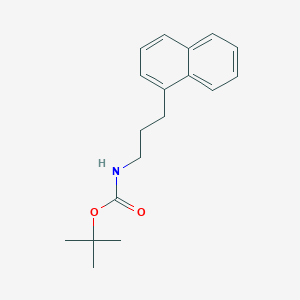

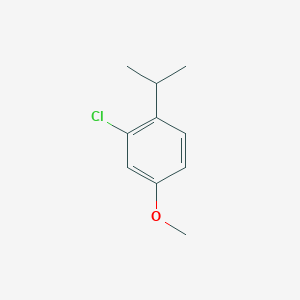
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
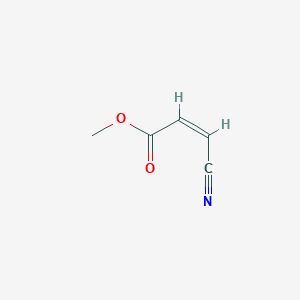
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)


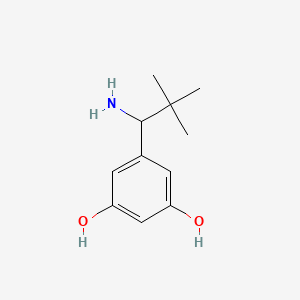
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
